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methylisobenzofuran-1(3H)-one
For Researchers, Scientists, and Drug Development Professionals

Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical

guide on 5-Bromo-4-methylisobenzofuran-1(3H)-one. This document moves beyond a

simple recitation of facts, aiming instead to provide a deeper understanding of this compound's

physicochemical properties, its synthesis, and its potential within the landscape of modern drug

discovery. The isobenzofuranone scaffold is a recurring motif in biologically active molecules,

and understanding the nuances of its substituted derivatives is paramount for unlocking their

full therapeutic potential. This guide is structured to provide not just the "what," but the "why"

and "how," empowering researchers to confidently and effectively work with this intriguing

molecule.

Molecular and Physicochemical Profile
5-Bromo-4-methylisobenzofuran-1(3H)-one, a halogenated and methylated derivative of the

isobenzofuranone core, possesses a unique combination of electronic and steric features that

influence its chemical behavior and biological interactions.
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Structural and General Information
Property Value Source

IUPAC Name
5-bromo-4-methyl-3H-2-

benzofuran-1-one
PubChem[1]

CAS Number 1255206-67-7 PubChem[1]

Molecular Formula C₉H₇BrO₂ PubChem[1]

Molecular Weight 227.05 g/mol PubChem[1]

Canonical SMILES
CC1=C(C=CC2=C1COC2=O)

Br
PubChem[1]

InChIKey
IRAKZLQFUGTIGE-

UHFFFAOYSA-N
PubChem[1]

Computed Physicochemical Properties
While experimental data for some physical properties of this specific molecule are not readily

available in the public domain, computational models provide valuable estimations for guiding

experimental design. These values are calculated based on the compound's structure and

should be considered as approximations.

Property Predicted Value Source

XLogP3 2.4 PubChem[1]

Topological Polar Surface Area 26.3 Å² PubChem[1]

Hydrogen Bond Donor Count 0 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 0 PubChem[1]

The predicted XLogP3 value of 2.4 suggests a moderate lipophilicity, indicating that the

molecule may have a reasonable balance between aqueous solubility and membrane

permeability, a desirable characteristic for potential drug candidates. The topological polar
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surface area (TPSA) of 26.3 Å² is well within the range typically associated with good oral

bioavailability.

Synthesis and Purification
The synthesis of 5-Bromo-4-methylisobenzofuran-1(3H)-one can be achieved through

various synthetic routes. One reported method involves the palladium-catalyzed carbonylation

of 3-bromo-2-methylbenzyl alcohol. Another approach utilizes the bromination of a stannylated

precursor. A particularly accessible route, detailed in Organic Letters, involves the cyclization of

4-bromo-2,3-dimethylbenzoic acid.[2]

Experimental Protocol: Cyclization of 4-bromo-2,3-
dimethylbenzoic acid
This protocol is adapted from a general methodology for the synthesis of related

isobenzofuranones and provides a reliable route to the target compound.

Materials:

4-bromo-2,3-dimethylbenzoic acid

3-(Trifluoromethyl)pyridin-2-ol

Dipotassium hydrogenphosphate (K₂HPO₄)

Bis(benzonitrile)palladium(II) dichloride [PdCl₂(PhCN)₂]

Oxygen (O₂)

Acetic anhydride (Ac₂O)

Chlorobenzene

Procedure:

To a pressure vessel, add 4-bromo-2,3-dimethylbenzoic acid, 3-(trifluoromethyl)pyridin-2-ol,

dipotassium hydrogenphosphate, and bis(benzonitrile)palladium(II) dichloride.
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Evacuate and backfill the vessel with oxygen.

Add acetic anhydride and chlorobenzene to the vessel.

Seal the vessel and heat the reaction mixture to 140 °C for 20 hours under an oxygen

atmosphere (approximately 20686.5 Torr).

After the reaction is complete, cool the vessel to room temperature and carefully release the

pressure.

The reaction mixture can then be worked up using standard organic chemistry techniques,

including extraction and column chromatography, to isolate and purify the 5-Bromo-4-
methylisobenzofuran-1(3H)-one product. A yield of approximately 43% has been reported

for this transformation.[2]

Causality Behind Experimental Choices:

Palladium Catalyst: Bis(benzonitrile)palladium(II) dichloride is a common palladium(II) source

for catalytic cycles. The benzonitrile ligands are labile and easily displaced, allowing for the

coordination of reactants.

Oxidant: Oxygen serves as the terminal oxidant in this catalytic cycle, regenerating the active

palladium species.

Solvent and Temperature: Chlorobenzene is a high-boiling solvent suitable for the elevated

temperatures required for this reaction. The high temperature provides the necessary

activation energy for the C-H activation and subsequent cyclization steps.

Additives: Dipotassium hydrogenphosphate acts as a base, while acetic anhydride may

serve as a dehydrating agent. The pyridinol derivative can act as a ligand to modulate the

reactivity of the palladium catalyst.

Synthesis Workflow
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Synthesis Workflow for 5-Bromo-4-methylisobenzofuran-1(3H)-one

Reactants Reaction Conditions

Workup & Purification

4-bromo-2,3-dimethylbenzoic acid

Palladium-Catalyzed
C-H Activation & Cyclization

PdCl₂(PhCN)₂ O₂ (oxidant) Additives (Base, Ligand) Chlorobenzene 140 °C 20 hours

Extraction

Column Chromatography

5-Bromo-4-methylisobenzofuran-1(3H)-one

Click to download full resolution via product page

Caption: A flowchart illustrating the key steps in the synthesis of 5-Bromo-4-
methylisobenzofuran-1(3H)-one.

Chemical Reactivity and Stability
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The chemical reactivity of 5-Bromo-4-methylisobenzofuran-1(3H)-one is dictated by the

interplay of its functional groups: the lactone, the aromatic ring, the bromo substituent, and the

methyl group.

Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack,

particularly under basic or acidic conditions, which can lead to ring-opening.

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution, with the

positions of substitution directed by the existing bromo, methyl, and lactone functionalities.

The bromine atom can also participate in transition metal-catalyzed cross-coupling reactions

(e.g., Suzuki, Heck, Sonogashira), offering a versatile handle for further derivatization.

Benzylic Position: The methylene group (C3) of the lactone ring is benzylic and can be a site

for radical reactions or deprotonation under strong basic conditions.

Stability:

The compound should be stored in a cool, dry place, away from strong oxidizing agents, acids,

and bases to prevent degradation.[3] The recommended storage temperature is between 2-

8°C.[3]

Spectroscopic Characterization
Definitive spectroscopic data for 5-Bromo-4-methylisobenzofuran-1(3H)-one is not widely

published. However, based on the structure and data from analogous compounds, the

expected spectral features are as follows:

¹H NMR:

A singlet for the methyl protons.

A singlet for the methylene protons of the lactone ring.

Signals in the aromatic region corresponding to the protons on the benzene ring.

¹³C NMR:

A signal for the carbonyl carbon of the lactone.
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Signals for the quaternary and protonated carbons of the aromatic ring.

A signal for the methylene carbon of the lactone.

A signal for the methyl carbon.

IR Spectroscopy:

A strong absorption band characteristic of the lactone carbonyl stretch, typically in the

range of 1760-1800 cm⁻¹.

Bands corresponding to C-H stretching and bending vibrations of the aromatic and

aliphatic groups.

A band for the C-Br stretch.

Mass Spectrometry:

The molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of

bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fragmentation patterns corresponding to the loss of CO, CO₂, and other fragments.

Applications in Drug Discovery and Development
The isobenzofuranone core is a privileged scaffold in medicinal chemistry, with derivatives

exhibiting a wide range of biological activities, including antimicrobial, enzyme inhibitory, and

antiproliferative effects.

Enzyme Inhibition: Isobenzofuranone derivatives have been identified as inhibitors of various

enzymes. For instance, certain derivatives have shown inhibitory activity against monoamine

oxidases (MAO), which are targets for the treatment of neurological disorders.[4]

Ion Channel Modulation: Substituted isobenzofuranones have been investigated as

modulators of ion channels. For example, derivatives have been discovered as inhibitors of

the renal outer medullary potassium channel (ROMK), suggesting potential applications as

novel diuretics.[5] Additionally, they have been explored as inhibitors of the TREK-1
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potassium channel, which may have neuroprotective effects in conditions like ischemic

stroke.[6]

Anticancer Activity: The antiproliferative properties of isobenzofuranones against various

cancer cell lines have been documented.[7] The specific substitution pattern on the aromatic

ring and at the C3 position of the lactone can significantly influence the cytotoxic potency.

The presence of the bromo and methyl groups on 5-Bromo-4-methylisobenzofuran-1(3H)-
one provides opportunities for structure-activity relationship (SAR) studies. The bromine atom

can be replaced with other functional groups via cross-coupling reactions to explore the effect

of different substituents on biological activity. The methyl group provides a steric and electronic

influence that can be compared with other alkyl or functional groups at that position.

Logical Relationship of Isobenzofuranone Derivatives in
Drug Discovery

Role of Isobenzofuranone Derivatives in Drug Discovery

Substituted Derivatives

Potential Therapeutic Applications

Isobenzofuranone Core

5-Bromo-4-methylisobenzofuran-1(3H)-one Other Analogs

Enzyme Inhibition
(e.g., MAO)

Ion Channel Modulation
(e.g., ROMK, TREK-1)Anticancer Activity
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Caption: The central role of the isobenzofuranone scaffold and its derivatives in exploring

various therapeutic targets.

Safety and Handling
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Based on the available safety data for this compound and related structures, the following

precautions should be observed:

Hazard Statements:

H302: Harmful if swallowed.[3]

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H332: Harmful if inhaled.[3]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel

unwell.[3]

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

Handling:

Work in a well-ventilated area, preferably in a chemical fume hood.

Avoid contact with skin, eyes, and clothing.

Avoid generating dust.

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and

strong bases.

Conclusion
5-Bromo-4-methylisobenzofuran-1(3H)-one is a compound of significant interest due to its

membership in the biologically active isobenzofuranone family. While a complete experimental

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://achmem.com/products/cat-no-bdjhh048678
https://achmem.com/products/cat-no-bdjhh048678
https://achmem.com/products/cat-no-bdjhh048678
https://achmem.com/products/cat-no-bdjhh048678
https://achmem.com/products/cat-no-bdjhh048678
https://achmem.com/products/cat-no-bdjhh048678
https://achmem.com/products/cat-no-bdjhh048678
https://achmem.com/products/cat-no-bdjhh048678
https://www.benchchem.com/product/b1526700?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526700?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


characterization is not yet publicly available, this guide has synthesized the existing

computational data, a plausible synthetic route, and the broader context of its potential

applications in drug discovery. The strategic placement of the bromo and methyl substituents

offers a rich platform for further chemical exploration and the development of novel therapeutic

agents. It is our hope that this technical guide will serve as a valuable resource for researchers

embarking on studies involving this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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